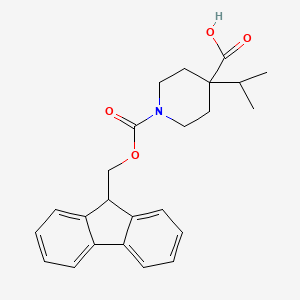
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 355.36 g/mol
- CAS Number : 1932387-77-3
Biological Activity Spectrum
The biological activity of Fmoc-piperidine derivatives has been explored through various studies, indicating a wide range of pharmacological effects. The following table summarizes the predicted biological activities based on computational models and experimental data.
Case Studies and Research Findings
-
Anticancer Activity :
A study conducted by Khaiitova et al. utilized computer-aided drug design to predict the anticancer potential of various piperidine derivatives, including Fmoc-piperidine. The results indicated significant binding affinity to targets involved in cancer pathways, suggesting its utility in cancer therapy . -
Analgesic Effects :
Research indicates that derivatives of piperidine can modulate pain perception by acting on opioid receptors and other pain-related pathways. Experimental models showed that Fmoc-piperidine exhibited analgesic properties comparable to standard analgesics . -
Antimicrobial Properties :
In vitro studies demonstrated that the compound has antimicrobial activity against several bacterial strains. The mechanism involves interference with cell wall synthesis, making it a candidate for developing new antibiotics . -
CNS Activity :
The interaction with neurotransmitter receptors suggests potential applications in treating CNS disorders. This was evidenced by behavioral studies in animal models, where Fmoc-piperidine showed significant effects on anxiety and depression-related behaviors .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(2)24(22(26)27)11-13-25(14-12-24)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKAOHITMUCXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














